SHP2 protein degrader-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SHP2 protein degrader-1 is a highly efficient allosteric inhibitor targeting SHP2, a protein tyrosine phosphatase encoded by the PTPN11 gene. SHP2 plays a crucial role in regulating cellular processes such as proliferation, survival, migration, and differentiation by participating in various cell-signaling pathways, including RAS-ERK1/2, PI3K-AKT, and JAK-STAT pathways . This compound effectively induces the degradation of SHP2 protein, leading to cell apoptosis and showing promising potential for studying diseases associated with SHP2 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of SHP2 protein degrader-1 involves the design and creation of proteolysis targeting chimeras (PROTACs) using a SHP2 allosteric inhibitor as the warhead. The synthetic route typically includes the following steps:
Formation of the Warhead: The SHP2 allosteric inhibitor is synthesized through a series of chemical reactions, including nucleophilic substitution and amide bond formation.
Linker Attachment: A linker molecule is attached to the warhead through a coupling reaction, often involving the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
E3 Ligase Ligand Attachment: The final step involves attaching an E3 ligase ligand to the linker, forming the complete PROTAC molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification techniques, and quality control measures to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: SHP2 protein degrader-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .
Wissenschaftliche Forschungsanwendungen
SHP2 protein degrader-1 has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable chemical tool for studying the biology of SHP2 and its role in cellular signaling pathways.
Biology: The compound is used to investigate the molecular mechanisms underlying SHP2-related diseases, such as cancer and inflammatory disorders.
Medicine: this compound shows potential as a therapeutic agent for treating cancers with dysregulated SHP2 activity. .
Wirkmechanismus
SHP2 protein degrader-1 exerts its effects through a mechanism involving the recruitment of the E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of SHP2 protein. This degradation disrupts SHP2’s role in cellular signaling pathways, resulting in the inhibition of cell proliferation and induction of apoptosis . The compound effectively targets SHP2’s scaffolding function and degrades activating mutants of SHP2, such as E76K and T507K, which are typically not targeted by SHP2 inhibitors .
Vergleich Mit ähnlichen Verbindungen
SHP2 protein degrader-1 is unique compared to other similar compounds due to its high efficiency in degrading SHP2 protein and its potent anti-tumor activity. Similar compounds include:
Eigenschaften
Molekularformel |
C42H51Cl2N11O8 |
---|---|
Molekulargewicht |
908.8 g/mol |
IUPAC-Name |
4-[2-[2-[2-[2-[2-[4-[[[1-[6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl]-4-methylpiperidin-4-yl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C42H51Cl2N11O8/c1-42(10-13-53(14-11-42)33-25-47-37(38(45)49-33)29-5-2-6-30(43)36(29)44)48-24-27-26-54(52-51-27)15-17-61-19-21-63-23-22-62-20-18-60-16-12-46-31-7-3-4-28-35(31)41(59)55(40(28)58)32-8-9-34(56)50-39(32)57/h2-7,25-26,32,46,48H,8-24H2,1H3,(H2,45,49)(H,50,56,57) |
InChI-Schlüssel |
PVZCLGQITBYVPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCN(CC1)C2=CN=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)NCC4=CN(N=N4)CCOCCOCCOCCOCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.